1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine is a complex organic compound primarily used in the synthesis of pharmaceuticals and agrochemicals. The compound features a piperazine ring substituted with a pyridine moiety that is further functionalized with a boron-containing group, specifically 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This structure imparts unique chemical properties that facilitate various synthetic applications.
The compound is classified under organic compounds and belongs to the category of piperazines and boron-containing compounds. Its chemical structure can be identified by its IUPAC name and is cataloged in databases such as PubChem and ChemicalBook. The compound's CAS Registry Number is 871125-86-9, which allows for its identification across various chemical databases.
The synthesis of 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine typically involves several key steps:
The molecular formula of 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine is C15H24BN3O2. The molecular weight is approximately 289.18 g/mol.
Property | Value |
---|---|
IUPAC Name | 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine |
InChI | InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-5-6-13(18-11-12)19-9-7-17-8-10-19/h5-6,11,17H |
InChI Key | MEHCIETYEUUYGC-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCNCC3 |
The structure features a piperazine core with a methyl group at one nitrogen atom and a pyridine ring substituted at another nitrogen atom with a boron-containing group.
The compound can participate in various chemical reactions typical of boron-containing compounds:
These reactions are significant for synthesizing more complex organic molecules.
The mechanism of action for 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine involves several steps:
This mechanism allows for versatile reactivity in synthetic organic chemistry.
Property | Value |
---|---|
Appearance | White to light yellow powder |
Melting Point | 123 - 127 °C |
Solubility | Soluble in organic solvents |
Property | Value |
---|---|
Molecular Weight | 289.18 g/mol |
Density | Not specified |
Stability | Stable under normal conditions but sensitive to moisture |
The compound exhibits standard reactivity patterns associated with piperazines and boron-containing compounds.
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazine has several scientific applications:
CAS No.: 14970-71-9
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4